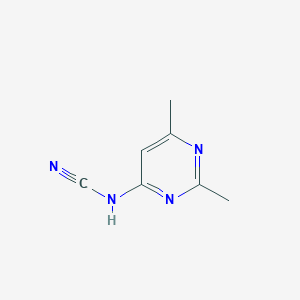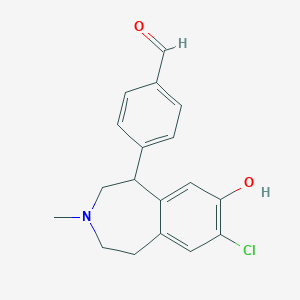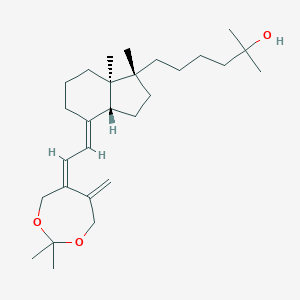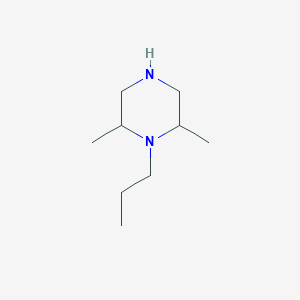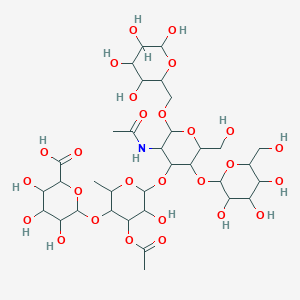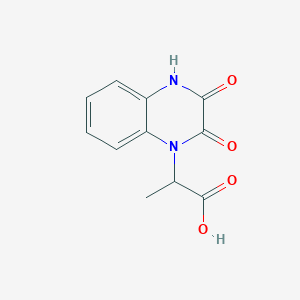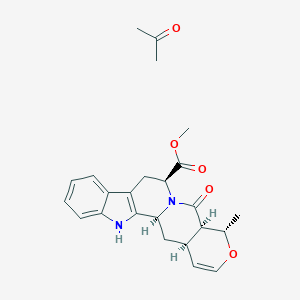
5-Carboxytetrahydroalstonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Carboxytetrahydroalstonine (5-CTH) is a natural alkaloid compound that belongs to the family of iboga alkaloids. It is extracted from the root bark of the Tabernanthe iboga plant, which is native to Central Africa. 5-CTH has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.
Wirkmechanismus
The mechanism of action of 5-Carboxytetrahydroalstonine is not fully understood, but it is thought to involve the modulation of various neurotransmitters in the brain, including dopamine and serotonin. 5-Carboxytetrahydroalstonine has been found to bind to certain receptors in the brain, including the mu-opioid receptor and the kappa-opioid receptor, which are involved in the regulation of pain and addiction.
Biochemische Und Physiologische Effekte
5-Carboxytetrahydroalstonine has been found to have various biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which are associated with feelings of pleasure and well-being. Additionally, 5-Carboxytetrahydroalstonine has been found to have antioxidant properties and may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Carboxytetrahydroalstonine in lab experiments is its natural origin, which may make it a safer and more sustainable alternative to synthetic compounds. Additionally, 5-Carboxytetrahydroalstonine has been found to have a relatively low toxicity profile. However, one limitation of using 5-Carboxytetrahydroalstonine in lab experiments is its complex synthesis process, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 5-Carboxytetrahydroalstonine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-Carboxytetrahydroalstonine and its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-Carboxytetrahydroalstonine is a complex process that involves several steps. The first step is the extraction of ibogaine from the root bark of the Tabernanthe iboga plant. Ibogaine is then converted into voacangine, which is further transformed into 5-Carboxytetrahydroalstonine through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
5-Carboxytetrahydroalstonine has been studied extensively for its potential therapeutic applications. It has been found to have anti-addictive properties and has been used in the treatment of addiction to opioids, cocaine, and nicotine. Additionally, 5-Carboxytetrahydroalstonine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
CAS-Nummer |
133541-29-4 |
|---|---|
Produktname |
5-Carboxytetrahydroalstonine |
Molekularformel |
C24H28N2O5 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
methyl (1S,12S,15R,16S,20R)-16-methyl-14-oxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12-carboxylate;propan-2-one |
InChI |
InChI=1S/C21H22N2O4.C3H6O/c1-11-18-12(7-8-27-11)9-16-19-14(13-5-3-4-6-15(13)22-19)10-17(21(25)26-2)23(16)20(18)24;1-3(2)4/h3-8,11-12,16-18,22H,9-10H2,1-2H3;1-2H3/t11-,12-,16-,17-,18-;/m0./s1 |
InChI-Schlüssel |
WSXJOKFIYUUXTN-HOAAAOCKSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H](C[C@H]3C4=C(C[C@H](N3C2=O)C(=O)OC)C5=CC=CC=C5N4)C=CO1.CC(=O)C |
SMILES |
CC1C2C(CC3C4=C(CC(N3C2=O)C(=O)OC)C5=CC=CC=C5N4)C=CO1.CC(=O)C |
Kanonische SMILES |
CC1C2C(CC3C4=C(CC(N3C2=O)C(=O)OC)C5=CC=CC=C5N4)C=CO1.CC(=O)C |
Andere CAS-Nummern |
133541-29-4 |
Synonyme |
5-carboxytetrahydroalstonine 5-CEHAS methyl 7,8,13,13b,14,14a-hexahydro-4-methyl-5-oxo-4H-indolo-(2,3-a)pyrano(3,4-g)quinolizine-7-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



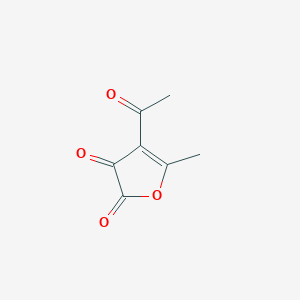
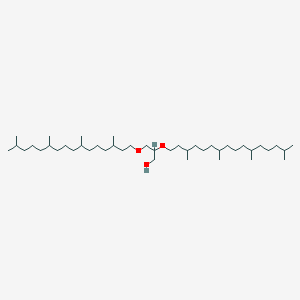
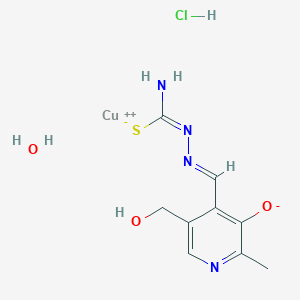
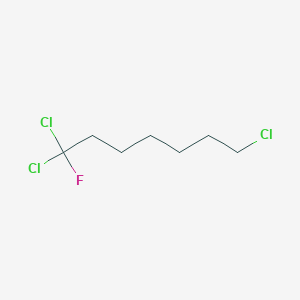
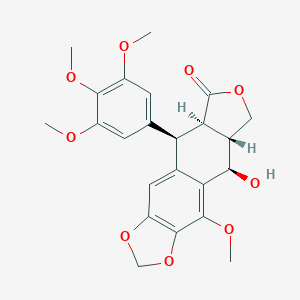
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)

